Nvp 2; nvp2
描述
Overview of Cyclin-Dependent Kinase (CDK) Family Functions in Eukaryotic Cells
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine protein kinases that serve as crucial regulators of key cellular processes. nih.govwikipedia.org These enzymes are fundamental to the control of the cell cycle, gene transcription, and DNA repair in response to various intracellular and extracellular signals. wikipedia.org The human genome contains 20 members in the CDK family. nih.gov Their activity is dependent on their association with regulatory protein subunits known as cyclins; without a cyclin partner, a CDK is largely inactive. wikipedia.org
The CDK family can be broadly categorized into two main groups based on their primary functions:
Cell Cycle CDKs: This group includes kinases such as CDK1, CDK2, CDK4, and CDK6, which directly govern the progression of the cell through its different phases (G1, S, G2, and M). wikipedia.orgcreative-biogene.com For instance, CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the retinoblastoma (Rb) protein in the G1 phase, a key step for entry into the S phase. nih.govcreative-biogene.com CDK1, complexed with cyclins A and B, is essential for the transition from the G2 phase into mitosis. creative-biogene.com
Transcriptional CDKs: This group, which includes CDK7, CDK8, CDK9, CDK12, and CDK13, is primarily involved in regulating gene expression. wikipedia.orgnih.govcreative-biogene.com They achieve this by phosphorylating components of the transcriptional machinery, such as RNA Polymerase II (RNAP II). nih.govcreative-biogene.com CDK7, for example, is part of the CDK-activating kinase (CAK) complex, which not only activates other CDKs but also phosphorylates the C-terminal domain (CTD) of RNAP II to facilitate transcription initiation. nih.govcreative-biogene.com
The precise and timely activation of different CDK-cyclin complexes ensures the orderly progression of cellular events, and their dysregulation is frequently implicated in various diseases, including cancer. wikipedia.org
Transcriptional Regulatory Roles of Positive Transcription Elongation Factor b (P-TEFb) Complex
The Positive Transcription Elongation Factor b (P-TEFb) is a key multi-protein complex that regulates the elongation phase of transcription by RNA Polymerase II. wikipedia.orgnih.govescholarship.org In humans, P-TEFb is composed of a catalytic subunit, CDK9, and a regulatory cyclin subunit, most commonly Cyclin T1, but also Cyclin T2 or Cyclin K. wikipedia.orgnih.govnih.gov
After transcription initiation, RNAP II often pauses at promoter-proximal regions, a critical checkpoint in gene expression. wikipedia.orgnih.gov P-TEFb is responsible for releasing RNAP II from this paused state, allowing it to transition into productive elongation and synthesize a full-length mRNA transcript. wikipedia.orgescholarship.org This is achieved through the kinase activity of CDK9, which phosphorylates key substrates. researchgate.net
The activity of P-TEFb is itself tightly regulated. In many cell types, a significant portion (50-90%) of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (7SK snRNP) complex. nih.govmdpi.com This larger complex also contains the 7SK small nuclear RNA (7SK snRNA) and proteins such as HEXIM1/2, LARP7, and MePCE. nih.govmdpi.com The release of P-TEFb from this inhibitory complex is a crucial step for its activation in response to cellular signals, such as those that trigger cell growth or differentiation. escholarship.orgnih.gov
Cyclin-Dependent Kinase 9 (CDK9) as a Crucial Kinase in Transcriptional Elongation
CDK9 is the engine of the P-TEFb complex, and its kinase activity is indispensable for the transition from abortive to productive transcriptional elongation. researchgate.netnih.gov The primary mechanism involves the phosphorylation of several key targets:
RNA Polymerase II C-Terminal Domain (CTD): The largest subunit of RNAP II has a long C-terminal domain consisting of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS. nih.gov CDK9 specifically phosphorylates the serine residue at position 2 (Ser2) of this repeat. nih.govresearchgate.netnih.gov This Ser2 phosphorylation is a hallmark of actively elongating polymerase and serves as a docking site for factors involved in co-transcriptional mRNA processing. nih.govnih.gov
Negative Elongation Factors: CDK9 also phosphorylates negative elongation factors that induce RNAP II pausing. These include the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF). wikipedia.orgnih.govresearchgate.net Phosphorylation of DSIF (specifically the Spt5 subunit) converts it from a repressive to a supportive factor for elongation, while phosphorylation of NELF causes it to dissociate from the transcription complex, thereby relieving the pause. researchgate.netacs.orgnih.gov
Through these coordinated phosphorylation events, CDK9 acts as a master switch, releasing the paused polymerase and ensuring the efficient transcription of a vast number of protein-coding genes. researchgate.netnih.gov
Rationale for Targeting CDK9 in Aberrant Cellular Processes
The central role of CDK9 in regulating the transcription of protein-coding genes makes it a compelling therapeutic target, particularly in diseases characterized by transcriptional dysregulation, such as cancer and cardiac hypertrophy. nih.govnih.govacs.org
In many cancers, malignant cells become dependent on the continuous, high-level expression of certain genes, a phenomenon known as "transcriptional addiction". acs.org These often include short-lived proteins like the proto-oncogene MYC and the anti-apoptotic protein MCL-1, which are critical for cancer cell proliferation and survival. nih.govacs.orgnih.gov The transcription of these genes is highly dependent on CDK9 activity. nih.govacs.org Elevated CDK9 activity is observed in numerous cancer types and is often associated with a poorer prognosis. nih.gov Therefore, inhibiting CDK9 offers a strategy to simultaneously downregulate multiple oncogenic drivers, leading to cell growth arrest and apoptosis. nih.govashpublications.org
Similarly, in pathological cardiac hypertrophy, a condition involving an increase in heart muscle cell size, hypertrophic signals lead to the activation of CDK9. nih.gov This activation is required for the global increase in RNA and protein synthesis that underlies the hypertrophic growth. nih.gov Targeting CDK9 has been shown to be a potential strategy to manage this condition.
The development of selective small-molecule inhibitors, such as NVP-2, provides a pharmacological tool to probe the function of CDK9 and exploit its therapeutic potential. nih.govnih.gov NVP-2 is a potent and highly selective ATP-competitive inhibitor of CDK9. nih.govmedchemexpress.comtandfonline.com Research with NVP-2 has demonstrated its ability to suppress RNAP II Ser2 phosphorylation, inhibit the proliferation of cancer cells, and induce apoptosis. medchemexpress.comtandfonline.compnas.org
Research Findings on NVP-2
NVP-2 is a selective aminopyrimidine-derived CDK9 inhibitor developed as a chemical probe to study the effects of CDK9 inhibition. nih.govnih.gov It functions by competing with ATP for the kinase's binding site. medchemexpress.comtocris.com
Kinase Selectivity Profile of NVP-2
Extensive kinase profiling has demonstrated the high selectivity of NVP-2 for CDK9. In a panel of 468 kinases, it showed potent inhibition of CDK9 with minimal off-target effects. nih.govtocris.com
| Kinase Target | Inhibitory Concentration (IC50) |
|---|---|
| CDK9/CycT1 | <0.514 nM |
| DYRK1B | 350 nM |
| CDK1/CycB | 584 nM |
| CDK16/CycY | 605 nM |
| CDK2/CycA | 706 nM |
| CDK5 | 1050 nM |
| CDK7 | >10 µM |
Data sourced from references nih.govmedchemexpress.comtocris.com.
Cellular Effects of NVP-2
Studies using NVP-2 in various cell lines have elucidated its mechanism of action and biological consequences. Treatment with NVP-2 leads to a dose-dependent decrease in the phosphorylation of the RNAP II CTD at Serine 2, confirming its on-target activity within cells. tandfonline.compnas.org This inhibition of transcriptional elongation results in the downregulation of key survival proteins and the induction of apoptosis. medchemexpress.com
| Cell Line/Model | Observed Effect | Reference Finding |
|---|---|---|
| MOLT4 (Acute lymphoblastic leukemia) | Inhibition of cell proliferation (IC50 of 9 nM) and induction of apoptosis. | nih.gov |
| BNFwt Melanoma | Greater suppression of proliferation compared to mutant melanomas, linked to dependence on the E2F transcriptional network. | tandfonline.com |
| Murine Liver Cancer (MYC-driven) | Dose-dependent antitumor response, tumor regression, and significant survival benefit. | pnas.org |
| ER+ Breast Cancer (Palbociclib-resistant) | Impaired cell viability in both 2D and 3D cultures. | aacrjournals.org |
Structure
3D Structure
属性
分子式 |
C27H37ClN6O2 |
|---|---|
分子量 |
513.1 g/mol |
IUPAC 名称 |
4-[[[6-[5-chloro-2-[[4-(1-methoxypropan-2-ylamino)cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34) |
InChI 键 |
XWQVQSXLXAXOPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |
产品来源 |
United States |
Target Characterization and Selectivity of Nvp 2
NVP-2 as a Potent ATP-Competitive Inhibitor of CDK9
NVP-2 functions by directly competing with ATP for binding to the active site of CDK9. This mechanism effectively blocks the kinase activity of CDK9, which is crucial for the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, comprising CDK9 and its regulatory subunit Cyclin T, plays a vital role in promoting the transcriptional elongation of RNA Polymerase II (Pol II) by phosphorylating its C-terminal domain (CTD) nih.govfrontiersin.orgthieme-connect.com.
Extensive biochemical assays have established NVP-2 as a highly potent inhibitor of CDK9/Cyclin T activity. Studies consistently report sub-nanomolar inhibitory concentrations, underscoring its efficacy at very low doses.
| Target Kinase | Potency (IC50) | Assay Method / Notes |
| CDK9/Cyclin T | < 0.514 nM | Biochemical assay; ATP-competitive inhibition nih.govthieme-connect.commedchemexpress.combio-techne.comrndsystems.comtocris.comchemicalprobes.orgmedkoo.comnih.govtandfonline.com |
| CDK9/Cyclin T | 0.5 nM | Biochemical assay bio-techne.comrndsystems.comtocris.comchemicalprobes.org |
Kinome-Wide Selectivity Profiling of NVP-2
A critical aspect of NVP-2's characterization is its selectivity profile across the human kinome. This profiling is essential to understand its specificity and potential for off-target effects.
NVP-2 has been evaluated against broad panels of kinases, typically comprising several hundred targets. Kinome-wide screening assays, such as those utilizing Kinomescan™, have demonstrated a high degree of selectivity for NVP-2. In one such assessment against a panel of 468 kinases, NVP-2 exhibited an S(1) score of 0.005, indicating minimal engagement with most kinases nih.govchemicalprobes.orgresearchgate.net. This comprehensive profiling revealed that only CDK9 and DYRK1B were inhibited by greater than 99% in these screens nih.govchemicalprobes.orgresearchgate.net.
Further analysis has elucidated NVP-2's selectivity profile within the Cyclin-Dependent Kinase (CDK) family. While potently inhibiting CDK9, NVP-2 shows significantly reduced activity against other CDK members.
| Target Kinase | Potency (IC50) | Selectivity Status / Notes |
| CDK1/Cyclin B | 0.584 µM | Inhibitory effect observed medchemexpress.comchemicalprobes.org |
| CDK2/Cyclin A | 0.706 µM | Inhibitory effect observed medchemexpress.comchemicalprobes.org |
| CDK7 | > 10 µM | < 90% binding observed in Kinomescan nih.govbio-techne.comrndsystems.comtocris.comchemicalprobes.org |
| CDK13 | < 90% binding | < 90% binding observed in Kinomescan nih.govbio-techne.comrndsystems.comtocris.comchemicalprobes.org |
| CDK16/Cyclin Y | 0.605 µM | Inhibitory effect observed medchemexpress.comchemicalprobes.org |
| Other CDKs (Panel) | High Selectivity | Exhibits >1,000-fold selectivity over CDK1, CDK2, CDK7, and CDK8 thieme-connect.com; selectivity over CDK1-6 >100-fold tandfonline.com |
In cellular lysate assays, NVP-2 was found to strongly engage CDK9 and CDK10, with minimal impact on the broader kinome nih.gov.
Beyond its primary target, CDK9, NVP-2 has demonstrated inhibitory activity against a limited number of other kinases. The most notable secondary target identified through kinome-wide profiling is DYRK1B (Dual-specificity Yak-related kinase 1B). Biochemical evaluation of NVP-2 against DYRK1B revealed an IC50 of 350 nM nih.govbio-techne.comrndsystems.comtocris.comchemicalprobes.orgnih.gov. This value is approximately 700-fold higher than the IC50 observed for CDK9, indicating a substantial selectivity advantage for CDK9 over DYRK1B nih.govnih.gov.
Compound List:
NVP-2
Mechanistic Elucidation of Nvp 2 Action at the Molecular and Cellular Level
Impact on RNA Polymerase II Activity and Transcriptional Elongation
CDK9 is essential for releasing RNA Polymerase II from promoter-proximal pausing and promoting its elongation along the gene body. NVP-2's inhibition of CDK9 directly interferes with these processes.
The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RPB1) is a critical platform for regulating transcription. This domain consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, which are subject to various post-translational modifications, including phosphorylation activemotif.comactivemotif.com. CDK9 specifically phosphorylates Serine-2 (Ser2) residues within the Pol II CTD repeats. This Ser2 phosphorylation is a hallmark of actively elongating Pol II and is crucial for recruiting factors necessary for productive transcription elongation nih.govfrontiersin.orgactivemotif.comactivemotif.comresearchgate.netnih.gov. NVP-2 treatment significantly inhibits this Ser2 phosphorylation event nih.govresearchgate.netwindows.net. For instance, studies have shown that NVP-2 treatment leads to a marked decrease in Pol II CTD Ser2 phosphorylation, alongside a reduction in the phosphorylation of Spt5 at Thr806, a modification also linked to elongation researchgate.netnih.gov.
The inhibition of Ser2 phosphorylation by NVP-2 results in a characteristic redistribution of Pol II. Following NVP-2 treatment, there is an observed increase in Pol II accumulation at promoter-proximal regions, indicating that Pol II is being held in a paused state and is unable to efficiently transition into productive elongation nih.govbiorxiv.org. Concurrently, occupancy of Pol II within the gene body, which signifies active transcription, is diminished nih.govnih.govbiorxiv.org. This shift in Pol II localization demonstrates that NVP-2 effectively impedes transcriptional elongation by preventing the release of paused polymerase complexes.
Beyond elongation, CDK9 also influences mRNA processing events. Inhibition of CDK9 by NVP-2 has been shown to impact mRNA maturation, with differential effects observed on the processing of short versus particularly long mRNAs thieme-connect.comnih.gov. This suggests that NVP-2's mechanism extends to co-transcriptional processes that are critical for generating functional mRNA molecules.
Transcriptomic Changes Induced by NVP-2 Treatment
The disruption of Pol II activity and elongation by NVP-2 leads to significant alterations in the cellular transcriptome, affecting the expression levels of a broad range of genes.
RNA-sequencing (RNA-seq) analyses have consistently demonstrated that NVP-2 treatment induces a global downregulation of gene expression nih.govfrontiersin.org. This broad impact affects numerous genes involved in critical cellular processes, including proliferation, cell cycle progression, and apoptosis nih.govresearchgate.netnih.gov. The widespread reduction in mRNA levels underscores the fundamental role of CDK9 in maintaining transcriptional output across the genome and highlights NVP-2's efficacy in disrupting these pathways.
Among the genes significantly affected by NVP-2 treatment are those encoding short half-life proteins, such as MCL1 and c-Myc. These proteins are crucial regulators of cell survival, proliferation, and oncogenesis nih.govresearchgate.netmdpi.com.
c-Myc: NVP-2 treatment has been shown to downregulate the expression of c-Myc, a proto-oncogene that drives cell proliferation and metabolism nih.govresearchgate.netmdpi.com. The reduction in c-Myc levels is a significant consequence of CDK9 inhibition, as c-Myc itself is highly dependent on CDK9 for its transcriptional regulation frontiersin.orgnih.govresearchgate.net.
MCL1: MCL1 is a key anti-apoptotic protein that promotes cell survival. NVP-2 treatment leads to the downregulation of MCL1 expression nih.govresearchgate.net. This downregulation is often linked to the reduced expression of c-Myc, as c-Myc can influence MCL1 expression, and CDK9 inhibition indirectly contributes to MCL1 reduction nih.govresearchgate.net. The decrease in MCL1 levels can sensitize cells to apoptotic stimuli.
Key Findings Summary:
| Compound | Target | Primary Action | Effect on Pol II CTD Ser2 Phosphorylation | Effect on Gene Body Pol II Occupancy | Global Transcriptomic Effect | Key Downregulated Genes |
| NVP-2 | CDK9 | Selective ATP-competitive inhibition of CDK9 kinase activity. | Decreases Ser2 phosphorylation. | Decreases gene body occupancy. | Global mRNA downregulation. | c-Myc, MCL1 |
Key Gene Targets and Their Roles:
| Gene | Role | Effect of NVP-2 Treatment |
| c-Myc | Proto-oncogene; regulates cell proliferation, metabolism, and survival. | Downregulated |
| MCL1 | Anti-apoptotic protein; promotes cell survival and resistance to apoptosis. | Downregulated |
Preclinical Investigation of Nvp 2 in Disease Models
Hematologic Malignancy Models
NVP-2 has shown significant preclinical activity against several hematologic malignancies, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). Its mechanism of action in these models often involves the downregulation of pro-survival proteins and induction of cell death pathways.
Studies investigating NVP-2 in AML cell lines have reported potent anti-proliferative effects. NVP-2 inhibited the viability of Kasumi-1 cells with a 24-hour IC50 of 10.02 nM and U937 cells with a 24-hour IC50 of 12.15 nM researchgate.net. These findings indicate a dose-dependent reduction in cell viability upon NVP-2 treatment researchgate.net. Furthermore, the combination of NVP-2 with Orlistat demonstrated an enhanced anti-proliferative effect, with combined IC50 values for NVP-2 being 7.58 nM in Kasumi-1 and 8.99 nM in U937 cells semanticscholar.org. NVP-2's impact on AML cells involves the regulation of numerous genes related to proliferation and apoptosis, including the downregulation of mTOR, SREBF1, and CDK6 researchgate.net.
NVP-2 has demonstrated effectiveness against T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines. It has been shown to significantly inhibit the proliferation of T-ALL cell lines such as Jurkat, SKW-3, and SUP-T11, and to induce apoptosis in MOLT4 leukemia cells semanticscholar.orgresearchgate.net. These effects are attributed to NVP-2's potent and selective inhibition of CDK9, which is crucial for maintaining the survival and proliferation of these malignant cells semanticscholar.orgresearchgate.net.
Research indicates that NVP-2 exhibits significant cellular efficacy in hypodiploid B-ALL models. When tested against three hypodiploid B-ALL cell lines, NVP-2 demonstrated similar efficacy to dinaciclib, another CDK inhibitor, showing overlapping dose-dependent effects on proliferation and comparable EC50 values. NVP-2 treatment in these cells led to decreased Ser2 phosphorylation of RNA Polymerase II's C-terminal domain (CTD) and a reduction in the pro-survival protein MCL-1, which preceded the induction of apoptosis.
While direct in vivo studies using NVP-2 in leukemia mouse models were not detailed in the provided snippets, indirect evidence from genetic manipulation suggests the potential for in vivo efficacy. Knockdown of CDK9 using shRNA in U937-luciferase cells transplanted into mice resulted in an antitumor effect, prolonging survival time compared to control groups researchgate.net. Additionally, NVP-2 treatment in murine liver cancer models driven by MYC overexpression and Trp53 deletion showed a statistically significant dose-dependent survival benefit, with tumor regression and massive tumor cell death observed. These findings collectively support the in vivo therapeutic potential of CDK9 inhibition in hematologic malignancies.
Solid Tumor Models
NVP-2 has also been investigated for its efficacy in solid tumors, particularly melanoma, where it targets specific genetic subtypes.
NVP-2 has demonstrated effectiveness in melanoma cell lines, showing greater suppression of BRAF wild-type (BRAFwt)/NRAS wild-type (NRASwt)/NF1 wild-type (NF1wt) (BNFwt) cutaneous and uveal melanomas compared to their mutant counterparts at a concentration of 500 nM. This heightened sensitivity in BNFwt melanomas is thought to be linked to their dependence on the E2F transcriptional network, which is regulated by CDK9. NVP-2 treatment in melanoma cells resulted in decreased Ser2 phosphorylation of RNA Polymerase II's CTD, a marker of CDK9 activity. The selective targeting of CDK9 by NVP-2 is considered an effective strategy for suppressing therapeutically challenging BRAF/NRAS/NF1 triple wild-type melanomas.
Compound List
NVP-2
Liver Cancer Models (e.g., MYC-overexpressing hepatocellular carcinoma)
Preclinical investigations have explored the efficacy of NVP-2 in murine liver cancer models, specifically those characterized by MYC overexpression and p53 deletion. These studies revealed that NVP-2 exerts on-target activity, evidenced by a reduction in Ser2 phosphorylation, a marker of CDK9 activity, within tumor cells pnas.orgnih.gov. Pharmacological inhibition of CDK9 by NVP-2 led to a robust antitumor response, manifesting as tumor regression and significant tumor cell death pnas.orgnih.gov.
In a MYC-overexpressing hepatocellular carcinoma (HCC) model, NVP-2 treatment demonstrated a dose-dependent survival benefit. The median survival for vehicle-treated mice was 11 days, which increased to 19 days for mice treated with NVP-2 at 2.5 mg/kg and to 25 days for those treated with 5 mg/kg pnas.org. These therapeutic effects were found to be comparable to genetic suppression of Cdk9 and more substantial than those observed with sorafenib, a standard treatment for HCC pnas.orgnih.gov. Furthermore, NVP-2 has shown effects on the proliferation of human HCC cell lines and has been evaluated in models with MYC overexpression and Axin1 deletion, another common event in human HCC pnas.org. The role of CDK9 in mediating the transcription elongation of MYC in HCC underscores the rationale for targeting this pathway in MYC-driven liver cancers nih.govaging-us.com.
Table 1: Survival Benefit of NVP-2 in Murine MYC-Overexpressing Liver Cancer Models
| Treatment Group | Median Survival (Days) |
| Vehicle | 11 |
| NVP-2 (2.5 mg/kg) | 19 |
| NVP-2 (5 mg/kg) | 25 |
Estrogen Receptor-Positive (ER+) Breast Cancer Models
NVP-2 has emerged as a promising agent in preclinical models of Estrogen Receptor-Positive (ER+) breast cancer, particularly in contexts of therapeutic resistance. Research has identified NVP-2, a CDK9 inhibitor, as a significant hit in screens of ER+ cell lines and patient-derived organoids that model endocrine therapy resistance, including resistance to CDK4/6 inhibitors like palbociclib (B1678290) nih.govresearchgate.net. Targeting CDK9 has been shown to impair cellular viability in both palbociclib-sensitive and -resistant Long-Term Estrogen-Deprived (LTED) cells, which are utilized to simulate endocrine resistance nih.govresearchgate.net. In these studies, palbociclib-resistant models exhibited a reduced IC50 for NVP-2 when compared to their palbociclib-sensitive counterparts, indicating enhanced sensitivity to CDK9 inhibition in resistant settings nih.govresearchgate.net. NVP-2 also demonstrated efficacy in both 2D and 3D culture models of ER+ breast cancer, including those with acquired resistance mechanisms nih.govresearchgate.net. Furthermore, the Estrogen Receptor Alpha (ERα) pathway is known to recruit P-TEFb, which includes CDK9, in ERα+ breast tumors to enhance transcriptional elongation, thereby contributing to tumorigenesis nih.gov.
Evaluation in Endocrine-Resistant ER+ Breast Cancer Models
In the context of endocrine-resistant ER+ breast cancer, NVP-2 has shown notable preclinical activity. Studies have identified NVP-2 as a CDK9 inhibitor that effectively targets ER+ cell lines and patient-derived organoids modeling endocrine therapy resistance nih.govresearchgate.net. Specifically, targeting CDK9 was demonstrated to impair the viability of LTED cells, which serve as models for endocrine resistance nih.govresearchgate.net. These findings suggest that CDK9 inhibition may be a viable strategy to overcome resistance to endocrine therapies in ER+ breast cancer.
Efficacy in Palbociclib-Resistant ER+ Breast Cancer Models
NVP-2 has also demonstrated efficacy in preclinical models of palbociclib-resistant ER+ breast cancer. Research has identified NVP-2 as a CDK9 inhibitor effective against cell lines and patient-derived organoids that model resistance to palbociclib, a CDK4/6 inhibitor nih.govresearchgate.net. Notably, palbociclib-resistant models displayed a lower IC50 for NVP-2 compared to their palbociclib-sensitive counterparts, indicating an increased vulnerability to CDK9 inhibition in the resistant setting nih.govresearchgate.net. The ability of NVP-2 to impair the viability of palbociclib-resistant LTED cells further supports its potential in addressing resistance to CDK4/6-based therapies nih.govresearchgate.net.
Platinum-Resistant High-Grade Serous Ovarian Carcinoma (HGSC) Models
While NVP-2's direct preclinical evaluation in platinum-resistant high-grade serous ovarian carcinoma (HGSC) models is not extensively detailed in the provided search results, research has implicated CDK9 as a key target in this disease context. Studies have identified CDK9 as a crucial mediator of Wnt activity and a driver of efficacy for compounds targeting platinum-resistant HGSC aacrjournals.org. Combined inhibition of TNIK and CDK9 has been shown to reduce the viability of chemotherapy-resistant cells and is associated with diminished downstream Wnt targets aacrjournals.org. Given that NVP-2 is a selective CDK9 inhibitor, these findings suggest a potential therapeutic rationale for its investigation in platinum-resistant HGSC, although specific preclinical data for NVP-2 in these models were not found in the reviewed literature.
Compound List
The following compounds are mentioned in the context of the preclinical investigations discussed:
NVP-2: A selective inhibitor of CDK9.
CDK9: Cyclin-Dependent Kinase 9, a key component of the P-TEFb complex and the primary target of NVP-2.
MYC: An oncogene frequently overexpressed in cancers, including liver cancer, and a target regulated by CDK9.
p53: A tumor suppressor protein often mutated or inactivated in cancer, studied in conjunction with MYC in liver cancer models.
Axin1: A gene implicated in liver cancer development, studied alongside MYC in preclinical models.
Sorafenib: A multi-kinase inhibitor used as a standard treatment for hepatocellular carcinoma, used for comparison in liver cancer studies.
ERα (Estrogen Receptor Alpha): A nuclear receptor crucial for the growth of ER+ breast cancer, involved in signaling pathways targeted by endocrine therapies and relevant to resistance mechanisms.
Palbociclib: A selective inhibitor of CDK4/6, widely used in the treatment of ER+ breast cancer, with resistance being a significant clinical challenge.
Fulvestrant (B1683766): An estrogen receptor degrader used as endocrine therapy for ER+ breast cancer, often combined with CDK4/6 inhibitors.
TNIK: TRAF2- and NCK-interacting kinase, identified as a target in platinum-resistant ovarian cancer research.
Wnt: A signaling pathway implicated in various cellular processes, including cancer progression and resistance, particularly in ovarian cancer.
Combinatorial Therapeutic Strategies Involving Nvp 2
Synergistic Effects with Lipid Metabolism Modulators
NVP-2 has demonstrated significant synergistic effects when combined with inhibitors of lipid metabolism, particularly Fatty Acid Synthase (FASN). This combination strategy targets both transcriptional regulation and cellular metabolic pathways crucial for cancer cell survival and proliferation.
Co-treatment with Fatty Acid Synthase (FASN) Inhibitors (e.g., Orlistat)
Studies have shown that co-treatment with NVP-2 and FASN inhibitors, such as Orlistat, can significantly enhance anti-proliferative and apoptotic effects in cancer cells, notably in Acute Myeloid Leukemia (AML) models nih.govtandfonline.comtandfonline.comresearchgate.netlvb.ltnih.govresearchgate.netresearchgate.netresearchgate.net. Orlistat inhibits FASN activity by binding to its thioesterase domain, thereby decreasing saturated fatty acid production and inhibiting tumor cell proliferation nih.gov. Research indicates that Orlistat enhances the inhibitory effect of NVP-2 on AML cell lines, leading to reduced cell viability and increased apoptosis compared to single-agent treatment tandfonline.comresearchgate.netresearchgate.net.
Table 1: Comparative Efficacy of NVP-2 and Orlistat in AML Cell Lines
| Cell Line | Treatment Group | 24-hour IC50 (nM) | Effect | Citation |
| Kasumi-1 | NVP-2 alone | 10.02 | Inhibits viability | researchgate.net |
| Kasumi-1 | NVP-2 + Orlistat | 7.58 | Enhanced inhibition | tandfonline.com |
| U937 | NVP-2 alone | 12.15 | Inhibits viability | researchgate.net |
| U937 | NVP-2 + Orlistat | 8.99 | Enhanced inhibition | tandfonline.com |
Note: IC50 values represent the concentration of NVP-2 required to inhibit cell viability by 50%. Lower IC50 values indicate greater potency.
Mechanistic Basis of Enhanced Anti-proliferative and Apoptotic Effects
The synergistic anti-proliferative and apoptotic effects observed with the NVP-2 and Orlistat combination are attributed to the disruption of critical cellular pathways. Western blot analysis has revealed that this combination treatment leads to decreased expression of key proteins such as p-Akt, mTOR, SREBF1, and c-MYC, while simultaneously increasing the expression of cleaved PARP and Caspase-3 nih.govtandfonline.com. These molecular changes collectively promote apoptosis and cell cycle arrest in the G1 phase, thereby suppressing cancer cell growth nih.govtandfonline.com. Mechanistically, MCL1, c-Myc, and the Akt/mTOR/SREBF1 signaling pathway are suggested to be critical factors mediating the observed effects nih.govtandfonline.comtandfonline.comlvb.ltnih.govresearchgate.netresearchgate.net. The dysregulation of cell cycle and metabolic reprogramming are known to be essential in tumorigenesis, and the combined targeting of CDK9 and FASN addresses these fundamental aspects of cancer cell survival nih.govlvb.ltnih.gov.
Combinations with Anti-Apoptotic Protein Inhibitors (e.g., Venetoclax)
While direct combination studies of NVP-2 with specific anti-apoptotic protein inhibitors like Venetoclax are not extensively detailed in the provided search results, the broader context of CDK9 inhibition and its role in apoptosis suggests potential synergy. CDK9 inhibition, as demonstrated by NVP-2, can lead to apoptosis medchemexpress.com. Venetoclax targets the anti-apoptotic protein BCL-2. Combining agents that promote apoptosis through different mechanisms is a rational strategy. For instance, in neuroblastoma, combinations of Venetoclax with MDM2 inhibitors (like NVP-CGM097) or MCL1 inhibitors have shown synergistic cell killing by modulating pro-death proteins nih.gov. This suggests that NVP-2, by influencing transcriptional regulation of apoptotic factors, could potentially sensitize cancer cells to BCL-2 or MCL-1 inhibitors, although specific data for NVP-2 and Venetoclax is limited in the provided snippets.
Integration with Other Kinase Inhibitors (e.g., TNIK Inhibitors, AZD4573)
NVP-2 has been explored in combination with other kinase inhibitors, demonstrating promising results in overcoming resistance and enhancing therapeutic outcomes.
TNIK Inhibitors: Research has identified a TNIK-CDK9 axis that is crucial for the survival of platinum-resistant ovarian cancer cells. Combined inhibition of TNIK and CDK9, using agents like NCB-0846 (a TNIK inhibitor) and NVP-2, has shown to diminish downstream Wnt targets and reduce chemotherapy-resistant cell viability. This combination targets key mediators of platinum resistance and cell viability, suggesting a potential therapeutic strategy for ovarian cancer aacrjournals.orgresearchgate.netaacrjournals.org.
AZD4573: NVP-2 and AZD4573 are both selective CDK9 inhibitors. Studies have shown that CDK9 inhibition, including by NVP-2 and AZD4573, is highly effective against Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), irrespective of genetic background or resistance status ashpublications.orgresearchgate.net. Furthermore, AZD4573 has demonstrated synergistic effects when combined with palbociclib (B1678290) and fulvestrant (B1683766) in endocrine- and palbociclib-resistant ER+ breast cancer models, leading to tumor regression. Transcriptional profiling indicated that this combination differentially downregulates a set of transcriptional and cell-cycle regulators nih.gov. The shared target (CDK9) and demonstrated efficacy in various cancers suggest that NVP-2 could similarly be integrated into combination strategies involving other kinase inhibitors.
Table 2: Combinatorial Efficacy of NVP-2 and Other Kinase Inhibitors
| Combination Partner | Cancer Type/Model | Observed Effect | Key Mechanistic Insights | Citation |
| TNIK Inhibitors (e.g., NCB-0846) | Platinum-resistant Ovarian Cancer | Reduced cell viability, diminished Wnt targets | TNIK-CDK9 axis inhibition, targets platinum resistance | aacrjournals.orgresearchgate.netaacrjournals.org |
| AZD4573 (CDK9 Inhibitor) | DLBCL, MCL | High sensitivity to CDK9 inhibition | Overcomes therapy resistance | ashpublications.orgresearchgate.net |
| AZD4573 + Palbociclib + Fulvestrant | ER+ Breast Cancer (resistant) | Tumor regression | Downregulation of transcriptional and cell-cycle regulators | nih.gov |
Rational Design of Combination Therapies to Overcome Acquired Resistance
The development of acquired resistance is a significant challenge in cancer therapy. NVP-2's role in modulating transcriptional programs offers a rational basis for designing combination therapies to circumvent resistance mechanisms. For example, in aggressive B-cell lymphomas, while CDK9 inhibitors like NVP-2 and AZD4573 are highly sensitive, drug-tolerant persister (DTP) cells can emerge and drive resistance ashpublications.orgresearchgate.net. Understanding these resistance mechanisms is crucial for developing strategies that sustain NVP-2 efficacy.
In breast cancer, resistance to endocrine therapy and CDK4/6 inhibitors is a major clinical problem. Combinations involving CDK9 inhibitors like AZD4573 have shown promise in overcoming such resistance by targeting a set of transcriptional and cell-cycle regulators that are differentially downregulated only in the combination-treated tumors nih.gov. This highlights the potential of NVP-2 in combination strategies aimed at re-sensitizing resistant tumors by modulating critical gene expression networks.
Furthermore, NVP-2's ability to induce apoptosis and cell cycle arrest, as seen in AML with Orlistat, suggests its utility in combinations designed to enhance cell death pathways that cancer cells may have evaded. The research into combining NVP-2 with TRAIL (TNF-related apoptosis-inducing ligand) has shown that this combination can overcome resistance to standard chemotherapy and targeted therapies, inducing a drastic increase in mitochondrial priming and apoptosis nih.govresearchgate.net. This indicates that NVP-2 can synergize with agents that directly induce apoptosis, potentially by sensitizing cells to apoptotic stimuli or by modulating the expression of pro- and anti-apoptotic proteins.
Synthetic Methodologies and Structure Activity Relationship Sar of Nvp 2
Convergent Synthetic Routes for NVP-2 Production
The synthesis of NVP-2 is efficiently achieved through a convergent synthetic strategy, which involves the preparation of two key intermediates that are subsequently combined to form the final product. d-nb.info This approach is designed to be efficient, safe, and suitable for larger-scale production by avoiding harsh reaction conditions and hazardous reagents noted in earlier synthetic routes. d-nb.info
Key Intermediate Synthesis and Reaction Conditions
The synthesis of NVP-2 is strategically divided into the formation of two crucial building blocks. d-nb.info
The first key intermediate, 4-(((5′-chloro-2′-fluoro-[2,4′-bipyridin]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile, is synthesized through a multi-step process. This begins with the reaction of malononitrile (B47326) and 1-bromo-2-(2-bromoethoxy)ethane, followed by cyclization, reduction, a nucleophilic substitution with 2-bromo-6-fluoropyridine, and a final Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid. d-nb.info
The second key intermediate, (1r,4R)-N1-((R)-1-methoxy-2-propyl)cyclohexane-1,4-diamine, is prepared starting from (S)-1-methoxypropan-2-ol. This involves a reaction with tosyl chloride (TsCl), followed by an electrophilic substitution with tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, and subsequent deprotection of the Boc group. d-nb.info
The final step involves a substitution reaction between these two key intermediates to yield the target compound, NVP-2. d-nb.info
Table 1: Key Intermediates in NVP-2 Synthesis
| Intermediate | Chemical Name | Starting Materials |
|---|---|---|
| Intermediate 1 | 4-(((5′-chloro-2′-fluoro-[2,4′-bipyridin]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile | Malononitrile, 1-bromo-2-(2-bromoethoxy)ethane, 2-bromo-6-fluoropyridine, (5-chloro-2-fluoropyridin-4-yl)boronic acid |
Optimization of Chemical Synthesis for Efficiency and Mildness
The developed synthetic route for NVP-2 has been optimized to overcome the limitations of previously reported methods, which included harsh reaction conditions, low yields, and the use of dangerous reagents. d-nb.info The improved process is characterized by simple and mild reaction conditions. For instance, the final substitution reaction to form NVP-2 is facilitated by the addition of potassium carbonate, which reduces the reaction time and increases the yield. d-nb.info This optimization makes the entire synthesis process more efficient, safer, and more amenable to industrial-scale production. d-nb.info
Molecular Docking and Binding Mode Analysis
To understand the molecular basis of NVP-2's potent and selective inhibition of CDK9, computational docking studies have been performed. These analyses predict the binding mode of NVP-2 within the ATP-binding pocket of the CDK9 protein. d-nb.info
Computational Prediction of NVP-2 Interactions within the CDK9 Active Pocket
Molecular docking simulations show that NVP-2 binds competitively to the ATP active pocket of the CDK9 protein. d-nb.info The analysis, using the CDK9 protein structure (PDB code: 4BCF), reveals that the NVP-2 molecule can be well-accommodated within this pocket. d-nb.info The pyridine (B92270) amino group of NVP-2 is predicted to form dual hydrogen bonds with a key residue in the hinge region of the kinase. d-nb.info Additionally, the cyan group on the tetrahydropyran (B127337) ring of NVP-2 extends into a hydrophobic pocket, further enhancing the interaction. thieme-connect.com
Identification of Critical Amino Acid Residues for Binding Affinity
The docking analysis has identified Cys106 as a critical amino acid residue in the hinge region of the CDK9 active pocket for NVP-2 binding. d-nb.info The pyridine amino group of NVP-2 is positioned to form two hydrogen bonds with the backbone of Cys106. This strong dual hydrogen bonding is considered a key contributor to NVP-2's potent inhibitory activity against CDK9. d-nb.info The disappearance of such a key hydrogen bond interaction would likely lead to a significant reduction in inhibitory activity. d-nb.info Another important residue in the hinge region is Asp104, with which some other CDK9 inhibitors are known to form dual hydrogen bonds. d-nb.info
Table 2: Predicted Interactions between NVP-2 and CDK9 Active Site Residues
| NVP-2 Moiety | Interacting CDK9 Residue | Type of Interaction | Significance |
|---|---|---|---|
| Pyridine amino group | Cys106 | Dual Hydrogen Bonds | Potent inhibitory activity |
Structure-Activity Relationship Insights for Enhanced CDK9 Selectivity and Potency
The molecular docking analysis provides valuable insights into the structure-activity relationship (SAR) of NVP-2, offering a rationale for its high potency and selectivity and guiding the design of future CDK9 inhibitors. d-nb.info
The potent inhibitory activity of NVP-2 is largely attributed to the dual hydrogen bonds formed between its pyridine amino group and the Cys106 residue in the hinge region of CDK9. d-nb.info This interaction anchors the inhibitor in the active site. The high selectivity of NVP-2 for CDK9 over other kinases (over 1,000-fold selectivity against CDK1/CycB, CDK2/CycA, and CDK16/CycY) can be rationalized by the specific shape and amino acid composition of the CDK9 active pocket, which favorably accommodates the NVP-2 structure. d-nb.info
The docking model also provides clues for potential modifications to enhance the properties of NVP-2. d-nb.info The cyclohexylamino fragment of NVP-2 extends into a solvent-exposed region of the active site. thieme-connect.com This suggests that structural modifications in this part of the molecule are likely to be well-tolerated and could be explored to potentially improve the compound's inhibitory activity or other pharmacological properties without disrupting the key binding interactions. thieme-connect.com Conversely, modifications to the core structure that forms the crucial hydrogen bonds with Cys106 would be expected to be detrimental to its potency. d-nb.info
Design Principles for Next-Generation CDK9 Inhibitors
The design of NVP-2 and the guiding principles for developing subsequent CDK9 inhibitors are rooted in the detailed understanding of its interaction with the CDK9 active site. Docking analyses and structural studies have revealed key features that are instrumental for its high affinity and selectivity. doaj.org
A core principle in the design of NVP-2 and its successors is the establishment of strong hydrogen bonding interactions with the hinge region of the kinase. The aminopyrimidine scaffold of NVP-2 is crucial in this regard. Specifically, the pyridine amino group of NVP-2 forms dual hydrogen bonds with the backbone of Cys106 in the hinge region of CDK9. doaj.org The loss or weakening of these interactions is known to significantly diminish the inhibitory activity of CDK9 inhibitors. doaj.org
Furthermore, the cyclohexylamino fragment of NVP-2 extends into a solvent-exposed region of the kinase. doaj.org This observation is a critical design principle for next-generation inhibitors, as it suggests that this position is amenable to structural modifications. By introducing various substituents at this site, it is possible to modulate the compound's physicochemical properties, such as solubility and metabolic stability, potentially without compromising its inhibitory activity against CDK9. This provides a valuable handle for lead optimization.
The high selectivity of NVP-2 for CDK9 over other CDKs, such as CDK1 and CDK2, is a cornerstone of its design and a primary goal for next-generation inhibitors. d-nb.info Achieving selectivity is challenging due to the conserved nature of the ATP-binding site across the CDK family. The specific constellation of interactions made by NVP-2, including the dual hydrogen bonds and hydrophobic interactions, contributes to its remarkable selectivity of over 1,000-fold against other key cell cycle CDKs. d-nb.info Future design strategies will continue to focus on exploiting subtle differences in the active sites of different CDKs to maintain or improve upon this selectivity profile.
Strategies for Analog Development and Lead Optimization
The development of analogs based on the NVP-2 scaffold is a key strategy for identifying new CDK9 inhibitors with improved pharmacological profiles. Lead optimization efforts focus on systematically modifying different parts of the lead compound to enhance potency, selectivity, and drug-like properties. While specific and extensive public data on NVP-2 analogs is limited, the principles of analog development can be inferred from SAR studies of similar 2,4-disubstituted pyrimidine-based CDK inhibitors.
One common strategy involves the modification of the substituent at the 2-position of the pyrimidine (B1678525) core. In NVP-2, this is the biphenyl (B1667301) moiety linked to the cyclohexylamino group. Variations in the aromatic rings and the linker can significantly impact potency and selectivity. For instance, in other series of pyrimidine-based CDK inhibitors, the introduction of different substituents on the phenyl ring can modulate activity against both CDK2 and CDK9.
Another key area for modification is the group at the 4-position of the pyrimidine ring. In NVP-2, this is the aminomethyl-tetrahydro-2H-pyran-4-carbonitrile. Altering the size, polarity, and hydrogen bonding capacity of this group can influence interactions with the solvent-exposed region and the hydrophobic pocket, thereby affecting both potency and pharmacokinetic properties.
The cyclohexyl linker in NVP-2 also presents an opportunity for modification. Exploring different cycloalkyl or acyclic linkers, as well as altering the stereochemistry, can impact the optimal positioning of the solvent-exposed moiety and affect binding affinity.
The following interactive table presents hypothetical SAR data for a series of NVP-2 analogs to illustrate the principles of lead optimization. The modifications are focused on the solvent-exposed region and the biphenyl core, and the corresponding CDK9 inhibitory activities (IC50) are provided.
| Compound | R1 (Modification on Cyclohexylamino Moiety) | R2 (Modification on Biphenyl Moiety) | CDK9 IC50 (nM) |
| NVP-2 | (R)-1-methoxypropan-2-yl | 5'-chloro | 0.51 |
| Analog 1 | Methyl | 5'-chloro | 2.5 |
| Analog 2 | Ethyl | 5'-chloro | 5.1 |
| Analog 3 | Isopropyl | 5'-chloro | 1.8 |
| Analog 4 | (R)-1-methoxypropan-2-yl | H | 10.2 |
| Analog 5 | (R)-1-methoxypropan-2-yl | 5'-fluoro | 0.8 |
| Analog 6 | (R)-1-methoxypropan-2-yl | 5'-methyl | 3.7 |
| Analog 7 | Cyclopropyl | 5'-chloro | 3.2 |
This data is illustrative and based on general principles of medicinal chemistry for CDK9 inhibitors, as specific SAR data for NVP-2 analogs is not widely published.
Biomarker Discovery and Validation in Nvp 2 Research
Identification of Predictive Biomarkers for NVP-2 Therapeutic Response
A multi-pronged approach to biomarker discovery is crucial for developing a comprehensive understanding of NVP-2's mechanism of action and for identifying patient populations most likely to benefit from treatment. This involves the analysis of gene expression, protein function, and underlying genetic characteristics.
Transcriptomic Biomarkers (e.g., SREBF1, mTOR, Bcl-2 expression levels)
The inhibition of CDK9 by NVP-2 directly impacts transcriptional regulation, making transcriptomic signatures promising candidates for predictive biomarkers. While direct clinical correlations for NVP-2 are still under investigation, preclinical studies and the known functions of CDK9-regulated pathways provide a strong rationale for exploring the following transcriptomic markers:
Sterol Regulatory Element-Binding Transcription Factor 1 (SREBF1): SREBF1 is a key regulator of lipid metabolism and has been implicated in cancer cell proliferation and survival. sciopen.com While direct studies linking SREBF1 expression to NVP-2 sensitivity are emerging, the intricate connection between transcriptional regulation and metabolic pathways suggests that altered SREBF1 expression could influence cellular responses to CDK9 inhibition. nih.govfrontiersin.org Lower SREBF1 expression in certain cancer types has been correlated with better patient survival, indicating its potential as a prognostic marker that could be further explored in the context of NVP-2 therapy. mdpi.com
Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govmdpi.com The mTOR pathway can influence the activity of SREBP-1, creating a link between metabolic and proliferative signaling. nih.gov Although NVP-2 is not a direct mTOR inhibitor, the crosstalk between the CDK9-regulated transcriptional machinery and the mTOR pathway suggests that the basal activity of the mTOR pathway, as reflected by the expression levels of its key components, could be a determinant of sensitivity to NVP-2. aacrjournals.org
B-cell lymphoma 2 (Bcl-2): The Bcl-2 family of proteins are critical regulators of apoptosis, with anti-apoptotic members like Bcl-2 itself being frequently overexpressed in cancer cells, contributing to their survival. nih.govnih.gov As CDK9 inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, the baseline expression level of Bcl-2 and other family members may serve as a predictive biomarker. youtube.com High expression of anti-apoptotic Bcl-2 proteins is a known mechanism of resistance to various cancer therapies, and thus, its status could inform the potential efficacy of NVP-2. youtube.com
| Biomarker | Rationale for Investigation with NVP-2 | Potential Clinical Relevance |
| SREBF1 | Key regulator of lipid metabolism linked to cancer cell proliferation. | Lower expression may correlate with better prognosis and potentially increased sensitivity to NVP-2. |
| mTOR | Central regulator of cell growth and survival with crosstalk to transcriptional machinery. | Basal mTOR pathway activity could influence cellular response to CDK9 inhibition. |
| Bcl-2 | Critical anti-apoptotic protein; its family members are downstream targets of CDK9. | Baseline expression levels may predict the apoptotic response to NVP-2 treatment. |
Proteomic Biomarkers (e.g., Phosphorylation Status of RNA Polymerase II Serine-2, MCL1, c-Myc protein levels)
Given that NVP-2's primary target is a kinase, assessing the downstream effects on protein phosphorylation and abundance is a direct way to identify pharmacodynamic and predictive biomarkers.
Phosphorylation Status of RNA Polymerase II Serine-2: A primary function of the CDK9/cyclin T1 complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine-2 position (RNAPII Ser2-P). This phosphorylation event is critical for the transition from transcriptional pausing to productive elongation. Inhibition of CDK9 by NVP-2 leads to a rapid and dose-dependent decrease in RNAPII Ser2-P levels. medchemexpress.com Therefore, the extent of RNAPII Ser2-P reduction can serve as a direct pharmacodynamic biomarker of NVP-2 activity. Furthermore, the baseline level of RNAPII Ser2-P or the degree of its inhibition upon treatment could correlate with therapeutic response.
Myeloid Cell Leukemia 1 (MCL1) Protein Levels: MCL1 is a potent anti-apoptotic member of the Bcl-2 family, and its corresponding mRNA has a short half-life. The transcription of the MCL1 gene is highly dependent on CDK9 activity. Consequently, treatment with NVP-2 leads to a rapid decrease in MCL1 protein levels, thereby promoting apoptosis in cancer cells. medchemexpress.com High baseline levels of MCL1 are associated with resistance to various therapies, and its downregulation is a key mechanism of action for CDK9 inhibitors. Therefore, both baseline MCL1 protein levels and the magnitude of their reduction following NVP-2 treatment are strong candidate predictive biomarkers.
c-Myc Protein Levels: The oncoprotein c-Myc is a critical driver of cell proliferation and is overexpressed in a wide range of human cancers. Similar to MCL1, the MYC transcript is highly unstable, and its continuous expression is dependent on active transcriptional elongation mediated by CDK9. Inhibition of CDK9 by NVP-2 results in a significant and rapid decrease in c-Myc protein levels. biorxiv.org Given the central role of c-Myc in many malignancies, its baseline expression and the extent of its downregulation in response to NVP-2 are being actively investigated as key biomarkers of sensitivity.
| Biomarker | Downstream Effect of NVP-2 | Potential as a Predictive Biomarker |
| Phospho-RNA Polymerase II (Serine-2) | Decreased phosphorylation | Direct pharmacodynamic marker of target engagement; potential correlation with response. |
| MCL1 Protein | Decreased protein levels | Baseline levels and degree of reduction may predict apoptotic response. |
| c-Myc Protein | Decreased protein levels | Baseline levels and degree of reduction may predict anti-proliferative response. |
Genetic Signatures Correlated with Sensitivity or Resistance
The underlying genetic landscape of a tumor can profoundly influence its response to targeted therapies. Identifying specific genetic alterations that confer sensitivity or resistance to NVP-2 is a critical area of research.
One of the most direct mechanisms of acquired resistance to kinase inhibitors is the development of mutations in the drug's target protein. In the context of CDK9 inhibitors, a specific point mutation, L156F, in the kinase domain of CDK9 has been identified that confers resistance. nih.govlcsciences.com This mutation is thought to sterically hinder the binding of the inhibitor to the ATP-binding pocket of CDK9. lcsciences.com The identification of this mutation serves as a proof-of-concept for a genetic biomarker of resistance to certain CDK9 inhibitors. The presence of this mutation, which can be detected through genomic sequencing, could be a strong predictor of a lack of response to NVP-2 and similar compounds. nih.gov
Furthermore, broader gene expression signatures are being explored to predict sensitivity to CDK9 inhibitors. For instance, studies have suggested that tumors with high expression of E2F target gene signatures may be more sensitive to inhibitors of cell cycle-related kinases, a concept that could extend to CDK9 inhibitors given their role in transcription and cell cycle. chonburi-wellness.nl Conversely, the enrichment of signatures associated with the epithelial-mesenchymal transition (EMT) has been linked to resistance. chonburi-wellness.nl The development and validation of such multi-gene signatures through the analysis of large cancer cell line panels and patient tumor samples will be instrumental in refining patient selection for NVP-2 therapy.
Methodological Approaches for Biomarker Discovery
The identification of robust biomarkers for NVP-2 relies on the application of high-throughput and sensitive technologies that can provide a comprehensive view of the molecular changes occurring within cancer cells upon treatment.
High-Throughput Screening and Profiling Techniques (e.g., RNA-seq, Kinomescan)
RNA-sequencing (RNA-seq): This powerful technology allows for the comprehensive and quantitative analysis of the entire transcriptome of a cell or tissue. almacgroup.com In the context of NVP-2 research, RNA-seq is invaluable for identifying global changes in gene expression following treatment. lexogen.comelucidata.io It can be used to discover novel downstream targets of CDK9, elucidate mechanisms of resistance, and develop predictive gene expression signatures. nih.gov By comparing the transcriptomes of sensitive versus resistant cell lines or patient tumors before and after NVP-2 treatment, researchers can identify patterns of gene expression that correlate with clinical outcomes. nih.gov
Kinomescan: This is a competition binding assay used to determine the selectivity of a kinase inhibitor against a large panel of kinases. nih.gov For NVP-2, Kinomescan profiling has been instrumental in confirming its high selectivity for CDK9 while also identifying potential off-target kinases. researchgate.net This information is crucial for understanding the compound's full pharmacological profile and for interpreting any observed off-target effects. The kinome-wide view provided by this technique helps to ensure that the observed biological effects are primarily due to the inhibition of CDK9. peerj.com
Proteomics and Phosphoproteomics Platforms
Mass spectrometry-based proteomics and phosphoproteomics are indispensable tools for biomarker discovery in the context of kinase inhibitor research. mdpi.comnih.gov These platforms enable the global and quantitative analysis of thousands of proteins and their phosphorylation sites, providing a direct readout of the cellular response to NVP-2. nih.govbiorxiv.org
Proteomics: By comparing the proteomes of cells treated with NVP-2 to untreated controls, researchers can identify changes in protein abundance that result from the inhibition of CDK9-mediated transcription. This can validate the downregulation of known targets like c-Myc and MCL1 and also uncover novel proteins whose expression is sensitive to CDK9 inhibition.
Phosphoproteomics: This specialized application of proteomics focuses on identifying and quantifying changes in protein phosphorylation. For NVP-2, phosphoproteomics is critical for directly assessing the inhibition of CDK9's kinase activity by measuring the reduction in phosphorylation of its substrates, most notably RNA Polymerase II at Serine-2. It can also reveal broader effects on cellular signaling networks that are impacted by the transcriptional changes induced by NVP-2.
| Technique | Application in NVP-2 Research | Insights Gained |
| RNA-seq | Global gene expression profiling of treated vs. untreated cells/tumors. | Identification of predictive gene signatures, mechanisms of resistance, and novel downstream targets. |
| Kinomescan | Selectivity profiling against a large panel of kinases. | Confirmation of CDK9 as the primary target and identification of potential off-target interactions. |
| Proteomics | Global analysis of protein expression changes upon NVP-2 treatment. | Validation of target downregulation (e.g., c-Myc, MCL1) and discovery of new protein biomarkers. |
| Phosphoproteomics | Global analysis of protein phosphorylation changes upon NVP-2 treatment. | Direct measurement of CDK9 inhibition (e.g., RNAPII Ser2-P) and understanding of broader signaling impacts. |
Principles of Biomarker Validation in Preclinical Settings
In the preclinical evaluation of therapeutic candidates such as NVP-2, a potent and selective CDK9 inhibitor, the validation of biomarkers is a critical process. thieme-connect.com This validation ensures that a biomarker and its measurement methods have been rigorously assessed for a specific context of use. nih.gov The process involves establishing that the biomarker is a reliable indicator of a biological or pathological process, or a response to a therapeutic intervention. abcam.com In preclinical settings, this validation provides the foundational evidence needed to transition a biomarker from an exploratory tool to a qualified instrument for decision-making in drug development. nih.govnih.gov The ultimate goal is to have a well-defined data package that can be reviewed and endorsed by regulatory agencies, lending certainty to how biomarker data should be interpreted. nih.gov
The validation process for preclinical biomarkers is multifaceted, encompassing analytical validation, clinical validation, and the establishment of clinical utility. crownbio.com Analytical validation ensures that the biomarker test can accurately and reliably measure the intended biological parameter. crownbio.com Clinical validation demonstrates a correlation between the biomarker and a clinical outcome or treatment response. crownbio.com This entire process is essential for delivering high-quality, actionable data and should begin as early as possible in the therapeutic discovery phase. nih.govprecisionformedicine.com
Considerations for Sensitivity, Specificity, and Predictive Value in Research Models
In the context of preclinical research involving compounds like NVP-2, the performance of a biomarker is critically assessed using metrics such as sensitivity, specificity, and predictive value. These measures determine the biomarker's ability to correctly identify and predict outcomes in research models, such as cell cultures or animal studies. crownbio.combiorxiv.org
Sensitivity and Specificity
Sensitivity, also known as the true positive rate, measures the proportion of actual positives that are correctly identified by the biomarker. biorxiv.orgbiorxiv.org Specificity, or the true negative rate, measures the proportion of actual negatives that are correctly identified. biorxiv.orgbiorxiv.org In preclinical studies, a high-sensitivity biomarker is crucial for exploration to ensure that potential therapeutic effects are not missed. biorxiv.org Conversely, high specificity is vital during the confirmation phase to minimize false positive results and ensure that only genuine effects are advanced to further testing. biorxiv.orgbiorxiv.org There is an inherent trade-off, as sensitivity and specificity often change in opposite directions. nih.govresearchgate.net
Predictive Value
Positive Predictive Value (PPV) is the probability that a positive test result correctly indicates a true positive, while Negative Predictive Value (NPV) is the probability that a negative test result correctly indicates a true negative. frontiersin.org These values are crucial for interpreting the results of a biomarker test in the context of the study population. frontiersin.org In preclinical cancer biomarker discovery, for instance, a strong marker might be defined by its high specificity at a fixed high sensitivity, which translates to a high NPV. nih.gov
The relationship between these metrics can be illustrated in a contingency table:
| Condition Present | Condition Absent | |
| Biomarker Positive | True Positive (TP) | False Positive (FP) |
| Biomarker Negative | False Negative (FN) | True Negative (TN) |
Sensitivity = TP / (TP + FN)
Specificity = TN / (TN + FP)
Positive Predictive Value (PPV) = TP / (TP + FP)
Negative Predictive Value (NPV) = TN / (TN + FN)
Understanding these parameters is essential for evaluating the performance of biomarkers in preclinical models and for making informed decisions about the therapeutic potential of compounds like NVP-2. nih.gov
常见问题
Q. What steps ensure compliance with NIH guidelines for preclinical NVP studies (e.g., toxicity assays)?
- Methodological Answer : Adopt the NIH preclinical checklist for experimental reporting:
- Detail animal/cell line sources, housing conditions, and approval codes.
- Provide raw data for LC50 (lethal concentration) tests and in vitro cytotoxicity assays (e.g., MTT assays).
- Use ARRIVE 2.0 guidelines for in vivo studies to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
